molecular formula C7H6ClN3 B13837921 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13837921
M. Wt: 167.59 g/mol
InChI Key: MKZZWBYTYHNGTN-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position makes this compound unique and of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,3-dichloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
  • 7-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Comparison: 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific ring fusion and substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-5-2-3-9-7(8)6(5)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

MKZZWBYTYHNGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=NN1)Cl

Origin of Product

United States

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